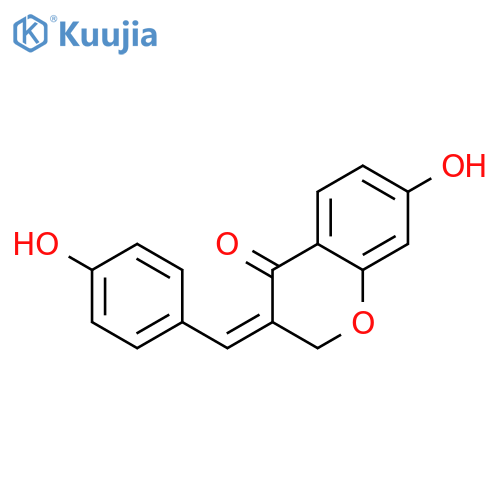Cas no 110064-50-1 ((E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one)

110064-50-1 structure
商品名:(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one 化学的及び物理的性質
名前と識別子
-
- (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
- 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-[(4-hydroxyphenyl)methylene]-, (E)-
- 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-[(4-hydroxyphenyl)methylene]-, (E)-
- 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
- (E)-2,3-Dihydro-7-hydroxy-3-[(4-hydroxyphenyl)methylene]-4H-1-benzopyran-4-one
- [ "" ]
- 3'-Deoxy-Sappanone A
- 3'-Deoxysappanone A
- F92837
- CHEMBL250414
- FS-10129
- (3E)-7-hydroxy-3-[(4-hydroxyphenyl)methylene]chroman-4-one
- 110064-50-1
- (3E)-7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one
- HY-44135
- CS-0103349
- AKOS022184857
- 1000816-99-8
-
- インチ: InChI=1S/C16H12O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-8,17-18H,9H2/b11-7-
- InChIKey: CWFKSHWAQPOKQP-XFFZJAGNSA-N
- ほほえんだ: c1cc(ccc1/C=C\2/COc3cc(ccc3C2=O)O)O
計算された属性
- せいみつぶんしりょう: 268.07400
- どういたいしつりょう: 268.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 547.1±50.0 °C at 760 mmHg
- フラッシュポイント: 211.5±23.6 °C
- PSA: 66.76000
- LogP: 2.75650
- じょうきあつ: 0.0±1.5 mmHg at 25°C
(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H66160-5 mg |
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |
110064-50-1 | 5mg |
¥5120.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3229-1 mg |
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |
110064-50-1 | 1mg |
¥2595.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3229-5mg |
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |
110064-50-1 | 5mg |
¥ 11500 | 2023-09-07 | ||
| TargetMol Chemicals | TN3229-5 mg |
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |
110064-50-1 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3229-1 mL * 10 mM (in DMSO) |
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |
110064-50-1 | 1 mL * 10 mM (in DMSO) |
¥ 13650 | 2023-09-07 | ||
| A2B Chem LLC | AE17450-5mg |
7-Hydroxy-3-(4-Hydroxybenzylidene)chroman-4-One |
110064-50-1 | 5mg |
$635.00 | 2024-04-20 | ||
| Ambeed | A2250069-5mg |
(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |
110064-50-1 | 95% | 5mg |
$724.0 | 2024-05-30 | |
| TargetMol Chemicals | TN3229-1 ml * 10 mm |
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |
110064-50-1 | 1 ml * 10 mm |
¥ 13650 | 2024-07-20 | ||
| TargetMol Chemicals | TN3229-1 mL * 10 mM (in DMSO) |
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |
110064-50-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 13650 | 2023-09-15 | |
| TargetMol Chemicals | TN3229-5mg |
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |
110064-50-1 | 5mg |
¥ 11500 | 2024-07-20 |
(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one 関連文献
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
110064-50-1 ((E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one) 関連製品
- 90996-27-3(8-Methoxybonducellin)
- 259653-54-8((E)-5-Hydroxy-3-(4-hydroxybenzylidene)-7-methoxychroman-4-one)
- 30779-90-9(4H-1-Benzopyran-4-one,2,3-dihydro-3-(phenylmethylene)-)
- 4964-69-6(5-Chloroquinaldine)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:110064-50-1)7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:110064-50-1)(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

清らかである:99%
はかる:5mg
価格 ($):652.0